molecular formula C20H11Cl2N3O3 B11555981 2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11555981
M. Wt: 412.2 g/mol
InChI Key: DSLKJZVUZOPRDE-UHFFFAOYSA-N
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Description

(E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine is a complex organic compound that features a combination of benzoxazole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine typically involves a multi-step process:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with 2,3-dichlorobenzoic acid under acidic conditions.

    Formation of the Imine Linkage: The imine linkage is formed by the condensation reaction between the benzoxazole derivative and 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

(E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine
  • (E)-N-[2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

Uniqueness

  • Structural Differences : The position of the nitro group on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
  • Electronic Properties : The electronic properties of the compound are influenced by the position of substituents, which can affect its potential applications in materials science.

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-16-6-2-5-15(19(16)22)20-24-17-10-13(7-8-18(17)28-20)23-11-12-3-1-4-14(9-12)25(26)27/h1-11H

InChI Key

DSLKJZVUZOPRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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